molecular formula C13H12O B177450 2-Methyl-5-phenylphenol CAS No. 105902-32-7

2-Methyl-5-phenylphenol

Cat. No. B177450
CAS RN: 105902-32-7
M. Wt: 184.23 g/mol
InChI Key: CAPGYRYSLXORFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-phenylphenol is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.24 . The IUPAC name for this compound is 4-methyl [1,1’-biphenyl]-3-ol .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-phenylphenol can be represented by the InChI code: 1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 . This indicates that the compound consists of a phenyl group attached to a methylphenol group.

Scientific Research Applications

Environmental Remediation

Heterogeneous Electro-Fenton-like Processes: 2-Methyl-5-phenylphenol has been studied for its degradation in water using heterogeneous electro-Fenton-like processes. These processes utilize transition metals as catalysts and electrocatalysts to prevent the generation of iron sludge and offer an environmentally friendly degradation method .

Analytical Chemistry

Electrochemical Sensing: A nano-sized copper (II) complex has been synthesized for use as an electrochemical sensor for 2-Methyl-5-phenylphenol. This application is significant for detecting the presence of 2-Methyl-5-phenylphenol in various samples, including lemon and orange rinds, as well as water, with a high degree of sensitivity .

Organic Synthesis

Catalysis in Demethylation Reactions: The compound has been involved in research related to the synthesis of m-aryloxy phenols. Hydrogen bromide and boron tribromide are used as catalysts in demethylation reactions where 2-Methyl-5-phenylphenol can play a role in enhancing the outcome of these organic reactions .

Pesticide Degradation

Photocatalytic Processes: TiO2 and B-doped TiO2 catalysts have been used to eliminate several pesticides, including o-phenylphenol, which is structurally similar to 2-Methyl-5-phenylphenol. These photocatalytic processes are carried out under simulated solar irradiation, showcasing the potential of 2-Methyl-5-phenylphenol in the degradation of pesticides .

Pharmaceutical Applications

Schiff Base Ligand Synthesis: 2-Methyl-5-phenylphenol is used in the synthesis of Schiff base ligands, which have significant importance in pharmaceuticals. These ligands can coordinate with metal ions to form complexes that have potential applications in various branches of pharmaceutical science .

Material Science

Nanomaterials Synthesis: The compound is involved in the synthesis of nanomaterials, such as nano-sized copper (II) complexes. These materials have applications in creating modified electrodes for electrochemical sensors, demonstrating the versatility of 2-Methyl-5-phenylphenol in material science .

Mechanism of Action

Target of Action

Phenolic compounds, in general, are known to interact with a variety of biological targets, including enzymes and cell membranes, due to their antioxidant properties .

Mode of Action

It is known that phenolic compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with biological targets .

Biochemical Pathways

Phenolic compounds are known to be involved in various metabolic processes . They can undergo biotransformation, which involves modifications such as methylation, glucuronidation, and sulfation . These transformations can affect the compound’s bioavailability and its interactions with biological targets .

Pharmacokinetics

Phenolic compounds are generally known to have variable bioavailability due to factors such as their chemical structure, the presence of glycosides, and the individual’s metabolic capacity .

Result of Action

Phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative stress . They can also interact with various enzymes and receptors, potentially influencing cellular signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-5-phenylphenol. For instance, the compound’s stability and activity can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, the compound’s bioavailability and metabolism can be influenced by individual factors, such as the person’s diet and metabolic capacity .

properties

IUPAC Name

2-methyl-5-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPGYRYSLXORFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634697
Record name 4-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenylphenol

CAS RN

105902-32-7
Record name 4-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-phenylphenol
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-phenylphenol
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-phenylphenol
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-phenylphenol
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-phenylphenol
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-phenylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.